Acétate de rubidium

Vue d'ensemble

Description

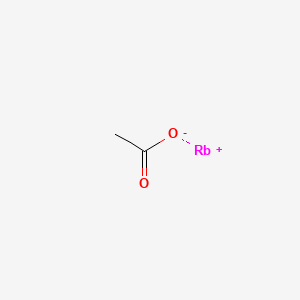

Rubidium acetate, also known as RbOAc or Rubidium diacetate, is a salt of rubidium and acetic acid. It is a white, crystalline solid with a molecular weight of 151.90 g/mol and a melting point of 513 °C. It is soluble in water, alcohol, and other polar solvents. Rubidium acetate has a variety of applications in scientific research, including biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of various drugs and compounds.

Applications De Recherche Scientifique

Catalyseur en polymérisation

L'acétate de rubidium est utilisé comme catalyseur pour la polymérisation d'oligomères de siloxane terminés par un silanol . Ce processus est crucial dans la production de polymères de silicone qui ont un large éventail d'applications, allant des produits d'étanchéité et des adhésifs aux dispositifs médicaux et aux ustensiles de cuisine.

Modification des supports de catalyseur

L'this compound a été signalé pour modifier le caractère acide/base des supports de catalyseur tels que la silice, l'alumine et la titane . Cette modification peut améliorer les performances des catalyseurs dans diverses réactions chimiques.

Préparation de ferrite de rubidium de taille nanométrique

L'this compound peut être utilisé dans la préparation de ferrite de rubidium de taille nanométrique . La ferrite de rubidium de taille nanométrique a des applications potentielles dans le domaine des matériaux magnétiques et de la spintronique.

Promoteur dans la synthèse catalysée au palladium

Il agit comme un promoteur sur la synthèse catalysée au palladium de l'acétate de vinyle en réaction gazeuse hétérogène . L'acétate de vinyle est un produit chimique industriel important utilisé dans la production de polymères et de résines.

Recherche biomédicale

Le rubidium et ses composés, y compris l'this compound, ont des applications dans la recherche biomédicale . Par exemple, les sels de rubidium sont utilisés dans les agents antichocs et le traitement de l'épilepsie et des troubles de la thyroïde .

Recherche en informatique quantique

Les atomes de rubidium, qui peuvent être dérivés de l'this compound, sont utilisés dans la recherche académique, y compris le développement de dispositifs informatiques basés sur la mécanique quantique . Les ordinateurs quantiques ont la capacité d'effectuer des tâches de calcul plus complexes que les ordinateurs traditionnels en calculant simultanément dans deux états quantiques .

Synchronisation du réseau de télécommunications

Le rubidium est utilisé comme oscillateur de référence de fréquence de résonance atomique pour la synchronisation du réseau de télécommunications, jouant un rôle vital dans les systèmes de positionnement global . L'this compound, étant une source de rubidium, peut potentiellement être utilisé dans cette application.

Laboratoires médicaux et de recherche

L'this compound est utilisé dans les laboratoires médicaux et de recherche . Bien que les applications spécifiques puissent varier considérablement, elles impliquent souvent l'utilisation de l'this compound comme source d'ions rubidium pour diverses procédures expérimentales.

Mécanisme D'action

Target of Action

Rubidium acetate is a rubidium salt that results from reacting rubidium metal, rubidium carbonate, or rubidium hydroxide with acetic acid . It is used as a catalyst for the polymerization of silanol terminated siloxane oligomers

Mode of Action

It is known that rubidium can replace potassium in biological systems , which may suggest a similar mode of action for rubidium acetate. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Rubidium has been found to replace potassium in vivo , which could potentially affect numerous metabolic pathways

Pharmacokinetics

Rubidium acetate is soluble in water , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Rubidium shows different biological effects depending on the counter anion . For instance, a pattern of large significant NAG leakage and elevation of ALT observed in rats treated with anhydrous rubidium fluoride indicates renal and hepatic toxicities that can be attributed to fluoride .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium acetate. For instance, rubidium shows different biological effects depending on the counter anion . .

Propriétés

IUPAC Name |

rubidium(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGKDYADEBOSPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3COORb, C2H3O2Rb | |

| Record name | rubidium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubidium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883442 | |

| Record name | Acetic acid, rubidium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

563-67-7 | |

| Record name | Rubidium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, rubidium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBIDIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H795SZ6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Rubidium Acetate in perovskite solar cell research?

A1: Rubidium Acetate (RAc) has emerged as a promising material for enhancing the efficiency and stability of inorganic CsPbIBr2 perovskite solar cells (PSCs). [] Applied as an interface layer between the electron transport layer (ETL) and perovskite, RAc improves perovskite film morphology and elevates the SnO2 conduction band, facilitating electron extraction and improving band alignment. [] Additionally, RAc passivates grain boundary defects and reduces surface roughness when introduced between the perovskite and the hole transport layer (HTL), minimizing nonradiative recombination and boosting hole transfer through a raised valence band maximum. []

Q2: How does Rubidium Acetate affect membrane potential in biological systems?

A2: Research on Rhodobacter capsulatus indicates that Rubidium Acetate can influence membrane potential by facilitating the electrophoretic transport of ions. [] Similar to Potassium ions (K+), Rubidium ions (Rb+) added in the form of Rubidium Acetate increase membrane ionic current and decrease membrane potential above a certain threshold. [] This suggests that Rubidium Acetate likely utilizes a low-affinity K+ transport system for membrane translocation, potentially impacting cellular processes regulated by membrane potential. []

Q3: Can Rubidium Acetate be used to synthesize novel materials with unique structures?

A3: Yes, Rubidium Acetate serves as a valuable precursor in synthesizing diverse inorganic-organic hybrid compounds. [, , ] For instance, reacting Rubidium Acetate with bis(1,3-diketone) ligands and metal acetates leads to the formation of self-complementary {2}-metallacryptates, fascinating structures with potential applications in materials science. [] These structures exhibit diverse arrangements, forming linear or meandering infinite chains depending on the specific ligand and metal employed. []

Q4: What are the thermal decomposition properties of Rubidium Acetate?

A4: Thermogravimetric and differential thermal analysis reveal that Rubidium Acetate undergoes a stepwise decomposition process when heated in air. [] This process ultimately yields Rubidium Oxide (Rb2O) at temperatures above 900 °C, with Rubidium Carbonate (Rb2CO3) appearing as an intermediate product between 400-700 °C. [] The gaseous byproducts primarily consist of water (H2O), carbon dioxide (CO2), and acetone ((CH3)2CO). []

Q5: Does the thermal decomposition of Rubidium Acetate exhibit any unique characteristics?

A5: Interestingly, the thermal decomposition of Rubidium Acetate shows significant gas/solid interface activity at 400-450 °C. [] This leads to an increased production of primary gaseous products and the emergence of secondary gas-phase molecules like isobutylene ((CH3)2C=CH2), methane (CH4), and carbon monoxide (CO). [] This interfacial activity suggests potential adsorptive and catalytic properties for the solid decomposition products, opening avenues for further investigation. []

Q6: Are there any historical examples of using Rubidium Acetate for isotope enrichment?

A6: Yes, Rubidium Acetate has been used in the past for enriching Rubidium isotopes. [] Electrolysis of a Rubidium Acetate solution in a specifically designed cell with multiple chambers separated by diaphragms, allows for the separation of Rubidium-85 and Rubidium-87 isotopes based on their slight mobility differences under an electric field. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)